N-(2-chlorophenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Description
N-(2-chlorophenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a triazatricyclo framework, and a sulfanylacetamide moiety.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[6-[(3-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O3S2/c1-17-7-6-8-18(13-17)15-31-22-12-5-2-9-19(22)25-23(36(31,33)34)14-28-26(30-25)35-16-24(32)29-21-11-4-3-10-20(21)27/h2-14H,15-16H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUKRXCHFIDSCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the formation of the desired product. Common synthetic routes may include:
- Formation of the triazatricyclo framework through cyclization reactions.
- Introduction of the chlorophenyl group via electrophilic aromatic substitution.
- Attachment of the sulfanylacetamide moiety through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor the desired reaction pathway.
- Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups or the aromatic rings.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic ring.
Scientific Research Applications
N-(2-chlorophenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[840
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: Modulating their activity.
Interference with cellular pathways: Affecting processes such as signal transduction or gene expression.
Comparison with Similar Compounds
N-(2-chlorophenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide can be compared with other compounds that have similar structural features or functional groups. Some similar compounds include:
N-(2-chlorophenyl)-acetamide: Shares the chlorophenyl and acetamide moieties.
Triazatricyclo derivatives: Compounds with similar triazatricyclo frameworks.
Sulfanylacetamide derivatives: Compounds containing the sulfanylacetamide group.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct chemical and biological properties.
Biological Activity
The compound N-(2-chlorophenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide (referred to as Compound X) is a complex organic molecule with potential biological activities that warrant detailed examination. This article focuses on the biological activity of Compound X, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound X possesses a unique chemical structure characterized by various functional groups that may influence its biological activity. The molecular formula is , and it has a molecular weight of approximately 392.92 g/mol. The presence of a chlorophenyl group and a thiazole moiety suggests potential interactions with biological targets.
Table 1: Structural Characteristics of Compound X
| Property | Value |
|---|---|
| Molecular Formula | C21H21ClN2O2S |
| Molecular Weight | 392.92 g/mol |
| Functional Groups | Chlorophenyl, Thiazole |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the anticancer potential of Compound X. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Inhibition of Breast Cancer Cells
- Cell Line Used : MCF-7 (human breast cancer)
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis via activation of caspase pathways.
Antimicrobial Properties
Compound X has also shown promising antimicrobial activity against several bacterial strains. Its efficacy was evaluated through disk diffusion methods, revealing significant inhibition zones against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Compound X
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 15 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, Compound X exhibits anti-inflammatory effects. Animal models have demonstrated a reduction in inflammatory markers following administration of the compound.
Mechanism of Action
- Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Modulation of NF-kB signaling pathway.
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological aspects. Preliminary toxicity studies indicate that Compound X may be harmful to aquatic life and could pose risks to human health if not handled properly.
Table 3: Toxicity Data for Compound X
| Endpoint | Result |
|---|---|
| Aquatic Toxicity | Very toxic |
| Reproductive Toxicity | Suspected reproductive hazard |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
